

Fomesafen Sodium: A Comprehensive Technical Review of its Environmental Fate and Ecological Impact

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Compound of Interest

Compound Name: *Fomesafen sodium*

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This in-depth technical guide provides a comprehensive overview of the environmental fate and ecological impact of **fomesafen sodium**, a widely used diphenyl ether herbicide. This document summarizes key quantitative data, details experimental methodologies for its environmental assessment, and visualizes its degradation pathway and analytical workflow.

Environmental Fate of Fomesafen Sodium

Fomesafen sodium, the salt of fomesafen, is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops, including soybeans.^{[1][2]} Its environmental behavior is characterized by its persistence in soil and water, high mobility, and primary degradation through microbial action.^{[3][4]}

Persistence and Degradation

Fomesafen is persistent in the environment, with its degradation rate being highly dependent on soil type and environmental conditions.^[5] The primary route of dissipation is microbial degradation.^{[3][4]} It is stable to abiotic hydrolysis but undergoes slow photodegradation in water.^{[4][5]}

In Soil: The soil half-life of fomesafen can range from 63 to 527 days.^{[3][5]} Factors such as higher application rates, later application timing, and cold, dry weather can increase its

persistence, potentially leading to carryover and injury to rotational crops.[3] Studies have shown that the half-life can vary significantly between different soil types, with values ranging from 60 to 114 days depending on the tillage system.[6][7] For instance, in one study, the half-life in a no-till system was 60-71 days, while in a conventional tillage system, it was 99-114 days.[6][7] Another study reported half-lives of 47 and 34 days in Cecil sandy loam, compared to 6 and 4 days in Tifton loamy sand at 1x and 2x the label rate, respectively.[8]

In Water: Fomesafen is stable in water and its degradation is slow.[9] The photodegradation half-life in water can range from 49 to 289 days.[4][5] It has been detected in both groundwater and surface water. In a 2019 monitoring program in Minnesota, fomesafen was detected in 14% of groundwater samples and 43% of river and stream samples.[3]

A key microbial degradation pathway for fomesafen has been identified, involving the reduction of the nitro group to an amino group, followed by acetylation, dechlorination, and cleavage of the S-N bond.[10][11] A strain of *Pseudomonas zeshuii* has been shown to effectively degrade fomesafen.[10][11]

Below is a diagram illustrating the microbial degradation pathway of fomesafen.



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Microbial degradation pathway of fomesafen.

Mobility

Fomesafen has a high potential for mobility in the environment.[4][5] Its low soil organic carbon partition coefficient (Koc) of 68 indicates that it does not bind strongly to soil particles, making it prone to leaching.[3] The National Pesticide Information Center classifies fomesafen as likely to reach shallow groundwater.[3] The mobility of fomesafen is influenced by soil properties such as organic matter content, pH, and clay content.[6][8] Leaching is more pronounced in soils with lower organic matter and higher pH.[6] Movement to surface water can occur through runoff, especially if a significant rainfall event occurs shortly after application.[3]

Ecological Impact of Fomesafen Sodium

Fomesafen sodium exhibits varying levels of toxicity to different non-target organisms.

Aquatic Organisms

Fomesafen is generally considered to have low toxicity to freshwater fish.[\[3\]](#) However, it is very toxic to aquatic life with long-lasting effects.[\[1\]](#)

Organism	Endpoint	Value	Reference
Rainbow Trout	96-hour LC50	170 mg/L	[9]
Bluegill Sunfish	96-hour LC50	1,507 mg/L	[9]
Daphnia magna	48-hour EC50	0.33 g/L	[9]
Green Algae	EC50	170 µg/L	[9]
Sheepshead Minnow	96-hour LC50	>163 ppm	[12]
Mysid Shrimp	96-hour LC50	22.1 ppm	[12]

Terrestrial Organisms

Fomesafen is very toxic to non-target broadleaf plants.[\[3\]](#) It has low acute toxicity to mammals and birds.[\[3\]](#)[\[13\]](#)

Organism	Endpoint	Value	Reference
Mammals (oral LD50)	>5000 mg/kg	[3]	
Mallard Duck (oral LD50)	>5,000 mg/kg	[9]	
Mallard Duck (5-day Dietary LC50)	>20,000 mg/kg	[9]	
Bobwhite Quail (5-day LC50)	>20,000 mg/kg	[9]	
Honey Bees (acute oral/contact)	>50 µg/bee	[12]	

The primary target organs of fomesafen in mammals are the liver and the hematological system.[4]

Experimental Protocols for Environmental Assessment

The determination of fomesafen residues in environmental matrices typically involves extraction, cleanup, and analysis by high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Sample Preparation and Extraction

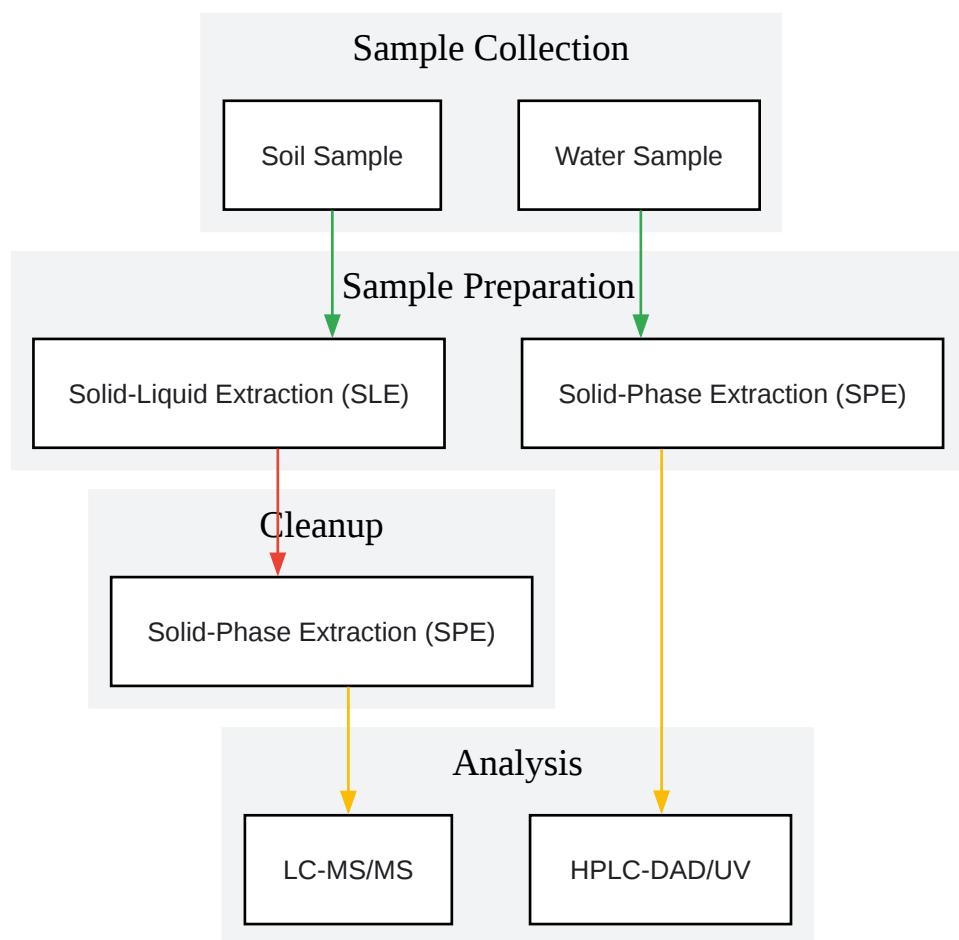
Soil Samples: A common method for extracting fomesafen from soil is solid-liquid extraction (SLE) with low-temperature partitioning (LTP).[6][7]

- A soil sample is mixed with an extraction solvent.
- The mixture is agitated (e.g., vortexed and sonicated).[14]
- The extract is then filtered.[14]
- For cleanup, solid-phase extraction (SPE) may be used.[15]

Water Samples: For water samples, solid-phase extraction is a widely used technique.[16][17]

- A measured volume of water is passed through a C18 SPE disk or cartridge.[16][17]
- The fomesafen residue is eluted from the solid phase using a solvent like methanol.[16]

Below is a diagram of a general experimental workflow for fomesafen analysis in environmental samples.



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Workflow for fomesafen analysis.

Analytical Determination

High-Performance Liquid Chromatography (HPLC): Fomesafen can be quantified using HPLC with a diode array detector (DAD) or a UV detector.[6][7][14] The mobile phase typically

consists of an acetonitrile and water gradient.[14][16]

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): LC/MS/MS is a highly sensitive and selective method for the determination of fomesafen residues.[15] This method is often used for enforcement purposes and can achieve a limit of quantitation (LOQ) of 0.02 ppm in crop commodities.[15] The analysis is conducted in the multiple reaction monitoring (MRM) mode for quantification, with a second ion transition monitored for confirmation.[15][17]

Conclusion

Fomesafen sodium is an effective herbicide whose environmental behavior warrants careful management. Its persistence and high mobility, particularly in certain soil types, pose a risk of groundwater contamination. While its acute toxicity to mammals and birds is low, it is highly toxic to non-target plants and some aquatic organisms. Understanding the environmental fate and ecological impact of **fomesafen sodium** is crucial for developing strategies to mitigate its potential risks and ensure its safe and sustainable use in agriculture.

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